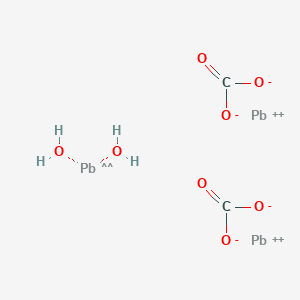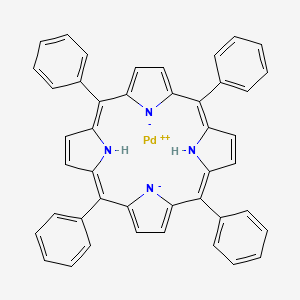![molecular formula C25H29NO7S B12349128 4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid CAS No. 23973-93-5](/img/structure/B12349128.png)
4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon-oxygen bond and a propene group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various industrial and research applications due to its versatility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by platinum-based catalysts, such as the Karstedt catalyst, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Aplicaciones Científicas De Investigación
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene finds extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based polymers and materials.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties
Mecanismo De Acción
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its interaction with various molecular targets. The silicon-oxygen bond imparts unique reactivity, allowing the compound to participate in a range of chemical transformations. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which are facilitated by the presence of suitable catalysts and reagents .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltris(dimethylsiloxy)silane
- Tris(dimethylsiloxy)phenylsilane
- Epoxy-terminated phenyl tris(dimethylsiloxy)silane
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as the synthesis of advanced materials and biocompatible devices .
Propiedades
Número CAS |
23973-93-5 |
|---|---|
Fórmula molecular |
C25H29NO7S |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid |
InChI |
InChI=1S/C22H25NO3S.C3H4O4/c1-16(21(25)17-9-11-19(24)12-10-17)23-14-13-22(26,20-8-5-15-27-20)18-6-3-2-4-7-18;4-2(5)1-3(6)7/h2-12,15-16,21,23-26H,13-14H2,1H3;1H2,(H,4,5)(H,6,7) |
Clave InChI |
PMUYNEPFLRSMTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)NCCC(C2=CC=CC=C2)(C3=CC=CS3)O.C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)


![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)

![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate](/img/structure/B12349077.png)
![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
